RO4988546

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

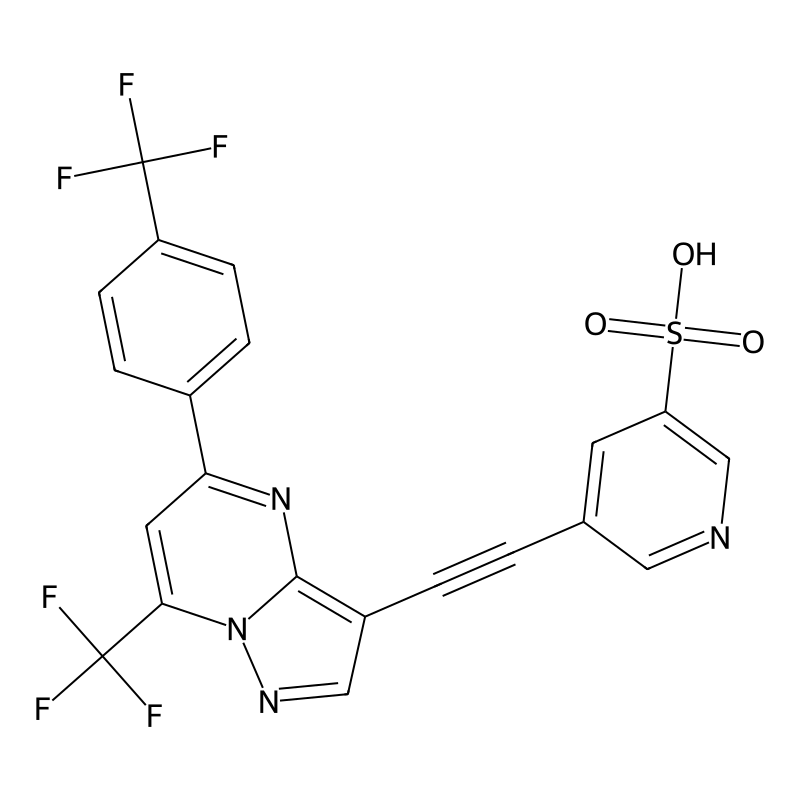

RO4988546, chemically known as 5-[7-trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulphonic acid, is a compound classified as a negative allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGlu2). This compound is notable for its potential therapeutic implications in various neurological disorders, particularly those associated with glutamatergic dysregulation, such as schizophrenia and anxiety disorders. The unique structural features of RO4988546, including multiple trifluoromethyl groups and a pyridine ring, contribute to its pharmacological properties and receptor interactions .

- Formation of Pyrazolo[1,5-a]pyrimidine Core: This involves cyclization reactions between appropriate precursors containing both pyrazole and pyrimidine functionalities.

- Introduction of Trifluoromethyl Groups: This is achieved through electrophilic fluorination or other fluorination techniques that introduce trifluoromethyl groups at specific positions on the aromatic rings.

- Sulphonation: The final step usually involves sulphonation reactions to introduce the sulfonic acid group on the pyridine ring.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product .

RO4988546 exhibits significant biological activity as a negative allosteric modulator. Studies have shown that it can effectively inhibit the binding of agonists to the mGlu2 receptor, thereby reducing receptor activation. This modulation has been linked to potential therapeutic effects in animal models of anxiety and schizophrenia, where overactive glutamatergic signaling is implicated . The compound's ability to selectively target mGlu2 while sparing other metabotropic glutamate receptors enhances its therapeutic profile and minimizes side effects associated with broader glutamatergic modulation .

RO4988546 has potential applications in pharmacology, particularly in the treatment of neuropsychiatric disorders. Its role as a negative allosteric modulator of mGlu2 makes it a candidate for:

- Anxiety Disorders: By dampening excessive glutamatergic signaling.

- Schizophrenia: Targeting symptoms related to hyperactivity of glutamate neurotransmission.

- Neurodegenerative Diseases: Exploring its effects on neuroprotection through modulation of glutamate signaling pathways.

Research is ongoing to better understand its efficacy and safety profile in clinical settings .

Interaction studies involving RO4988546 have focused on its binding characteristics with the mGlu2 receptor. Key findings include:

- Binding Affinity: RO4988546 demonstrates high affinity for the allosteric site on mGlu2, influencing agonist binding dynamics.

- Conformational Changes: Studies indicate that binding leads to significant changes in receptor conformation, which are crucial for its function as a negative modulator.

- Comparative Studies: When compared with other modulators like RO5488608, RO4988546 shows distinct interaction profiles that may contribute to its unique pharmacological effects .

Several compounds exhibit similar mechanisms or structures related to RO4988546. Here are some notable examples:

| Compound Name | Structure Type | Mechanism | Unique Features |

|---|---|---|---|

| RO5488608 | Negative Allosteric Modulator | mGlu2 | Similar trifluoromethyl substitutions but different core structure |

| LY354740 | Agonist | mGlu2 | Direct agonist rather than an allosteric modulator |

| MNI-137 | Negative Allosteric Modulator | mGlu2 | Different substitution pattern affecting selectivity |

| LY487379 | Positive Allosteric Modulator | mGlu2 | Opposing mechanism compared to RO4988546 |

These compounds highlight the diversity within metabotropic glutamate receptor modulators while underscoring RO4988546's unique trifluoromethylated structure and its implications for selective modulation .

Structural Characteristics

The pyrazolo[1,5-a]pyrimidine core is a bicyclic heteroaromatic system comprising fused pyrazole and pyrimidine rings (Figure 1). This scaffold provides rigidity and planar geometry, enabling optimal interactions with hydrophobic pockets in protein targets. Key features include:

| Property | Value/Description |

|---|---|

| Ring System | Bicyclic (pyrazole + pyrimidine) |

| Aromaticity | Fully conjugated π-system |

| Hydrogen Bond Capacity | N1 and N3 positions participate in H-bonding |

Role in Target Engagement

The core mediates critical interactions with mGlu₂/₃ receptors:

- Hydrophobic Contacts: The planar structure inserts into a subpocket formed by transmembrane helices 3, 5, and 7 of mGlu₂, as revealed by mutagenesis studies.

- Allosteric Modulation: Conformational changes induced by core binding alter orthosteric site accessibility, reducing glutamate efficacy by 70–80% in functional assays.